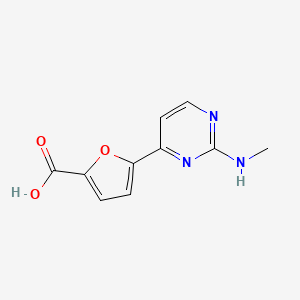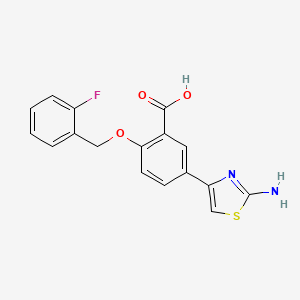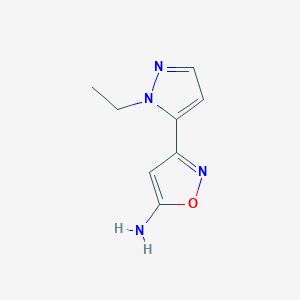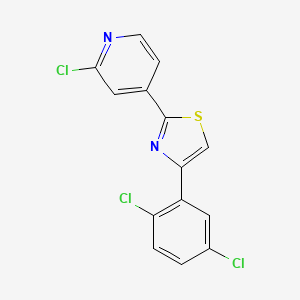
2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group at the 2-position, a pyrrolidinyl group at the 4-position, and an amine group at the 5-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . This method allows for the formation of the pyrrolidinyl-pyrimidine structure in a single step.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of starting materials and reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The methoxy and pyrrolidinyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Cyclization Reactions: The pyrimidine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Trifluoroacetic Acid: Used in the synthesis of pyrrolidinyl-pyrimidines.
Organometallic Catalysts: Often required for specific substitution reactions.
Oxidizing and Reducing Agents: Used for modifying the oxidation state of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can lead to various derivatives with different functional groups replacing the methoxy or pyrrolidinyl groups.
Aplicaciones Científicas De Investigación
2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific enzymes and receptors.
Biological Research: It is used to investigate the biological activities of pyrimidine derivatives, including their effects on cell cycles and enzyme inhibition.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine involves its interaction with specific molecular targets. For example, derivatives of pyrrolidinyl-pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . These interactions can inhibit a wide range of enzymes, including phosphodiesterase type 5 and isocitrate dehydrogenase 1, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: A closely related compound with similar biological activities.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one, which also exhibit significant pharmacological activity.
Uniqueness
2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct biological properties. The presence of the methoxy group at the 2-position and the pyrrolidinyl group at the 4-position differentiates it from other pyrimidine derivatives and contributes to its unique pharmacological profile.
Propiedades
Fórmula molecular |
C9H14N4O |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-amine |
InChI |
InChI=1S/C9H14N4O/c1-14-9-11-6-7(10)8(12-9)13-4-2-3-5-13/h6H,2-5,10H2,1H3 |
Clave InChI |
TVQULFIBVGYICG-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C(=N1)N2CCCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethylpropanamide](/img/structure/B11796028.png)
![2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetic acid](/img/structure/B11796029.png)




![6-(4-Bromophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796059.png)

![3-(Chloromethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796074.png)
